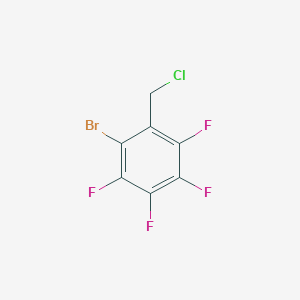

2-Bromo-3,4,5,6-tetrafluorobenzylchloride

Description

General Overview of Highly Fluorinated Organic Compounds in Contemporary Chemistry

Highly fluorinated organic compounds represent a cornerstone of modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.gov The substitution of hydrogen with fluorine imparts unique and often desirable properties to organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. medchemexpress.com This stability can enhance the metabolic resistance of drug candidates, a crucial factor in pharmaceutical development.

Furthermore, the high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its reactivity, acidity, and intermolecular interactions. google.com For instance, the introduction of trifluoromethyl groups (-CF3) is a common strategy to increase the lipophilicity and binding affinity of bioactive molecules. organic-chemistry.org The field of "fluorous chemistry" leverages the unique solubility properties of highly fluorinated compounds to simplify product purification in organic synthesis. These distinctive characteristics ensure that organofluorine chemistry remains a vibrant and rapidly expanding area of research. medchemexpress.com

The Unique Role of Benzyl (B1604629) Halides in Organic Synthesis

Benzyl halides, such as benzyl chloride and benzyl bromide, are exceptionally valuable reagents in organic synthesis. manchesterorganics.com They are defined by a halogen atom attached to an sp³-hybridized carbon which is, in turn, bonded to an aromatic ring. chemicalbook.com This structure makes them versatile precursors for a wide array of chemical transformations.

Their utility stems primarily from their reactivity in nucleophilic substitution reactions. chemicalbook.com Benzyl halides can react through both SN1 and SN2 pathways. nih.gov The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while primary benzyl halides readily undergo SN2 reactions. chemicalbook.comnih.gov This reactivity allows for the facile introduction of the benzyl group, which is frequently used as a protecting group for alcohols and carboxylic acids. rdchemicals.com Beyond their use in protection chemistry, benzyl halides are key intermediates in the synthesis of more complex molecules, participating in cross-coupling reactions and serving as precursors to organometallic reagents. manchesterorganics.comrdchemicals.com

Historical Context of Research on Halogenated and Fluorinated Aromatic Systems

The study of halogenated and fluorinated aromatic compounds has a rich history that parallels the development of modern organic chemistry. The journey began with early, often hazardous, experiments with elemental fluorine, which was first isolated by Henri Moissan in 1886. nih.gov The extreme reactivity of fluorine posed significant challenges, leading chemists to develop indirect methods for its introduction into organic molecules. nih.gov

Pioneering work by Frédéric Swarts in the late 19th and early 20th centuries established halogen exchange (the "Swarts reaction") as a viable method for synthesizing fluorinated compounds. nih.gov Another landmark discovery was the Balz-Schiemann reaction, which provided a reliable route to fluoroaromatic compounds from diazonium salts. In parallel, methods for the direct halogenation of aromatic rings, such as electrophilic bromination and chlorination, became fundamental tools in organic synthesis. The development of these methods enabled chemists to systematically study how halogen and fluorine substitution affects the properties and reactivity of aromatic systems, laying the groundwork for the advanced applications seen today.

Chemical Data for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride

Detailed experimental data for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is not widely available in peer-reviewed literature. The following tables are compiled from computational predictions and data available for structurally analogous compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(Bromomethyl)-2-bromo-3,4,5,6-tetrafluorobenzene |

| Molecular Formula | C₇H₂Br₂F₄ |

| Molecular Weight | 353.89 g/mol |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)F)F)F)F)CBr |

| InChI Key | Predicted: RILJPAVAJRVYSU-UHFFFAOYSA-N |

| CAS Number | Not available |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Predicted: Liquid | Based on similar benzoyl chlorides. google.com |

| Boiling Point | Predicted: ~220-240 °C | Estimation based on related structures. |

| Density | Predicted: >1.8 g/cm³ | Based on related polyhalogenated toluenes. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, toluene). | General property of similar organic halides. |

Detailed Research Findings

Synthesis

The most probable synthetic route to 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is the free-radical chlorination of the corresponding toluene (B28343) derivative, 2-Bromo-3,4,5,6-tetrafluorotoluene (B104348). This type of benzylic halogenation is a standard transformation, typically initiated using a radical initiator like AIBN or UV light in the presence of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The benzylic C-H bonds are preferentially halogenated over aromatic C-H bonds under these conditions. Methods for the photocatalytic chlorination of benzylic C-H bonds on electron-deficient substrates have been well-established. manchesterorganics.com

Reactivity and Potential Applications

The reactivity of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is governed by the two halogen atoms at different positions.

Benzylic Chloride: The chloromethyl group (-CH₂Cl) is the most reactive site. It is an excellent electrophile and a good leaving group, making the compound a potent benzylating agent in nucleophilic substitution reactions. It can be used to introduce the 2-bromo-3,4,5,6-tetrafluorobenzyl moiety into a variety of molecules containing nucleophilic functional groups like alcohols, phenols, amines, and thiols.

Aromatic Bromide: The bromine atom on the aromatic ring is much less reactive towards nucleophilic substitution under standard conditions. However, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

The strong electron-withdrawing effect of the four fluorine atoms significantly influences the molecule's reactivity. This perfluorination deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAᵣ), although the bromine atom is a less effective leaving group than fluorine in such reactions. Furthermore, studies on the carbonylation of polyfluorinated benzyl chlorides show that these compounds can react with carbon monoxide in the presence of a superacid like SbF₅ to form the corresponding polyfluorinated arylacetic acids. medchemexpress.comnih.gov This highlights the potential of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride as a building block for synthesizing complex, highly fluorinated carboxylic acid derivatives. medchemexpress.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-2(1-9)4(10)6(12)7(13)5(3)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHFJCMXFOIHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Br)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590718 | |

| Record name | 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-50-2 | |

| Record name | 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Systematic Nomenclature and Structural Elucidation of 2 Bromo 3,4,5,6 Tetrafluorobenzylchloride

IUPAC Name and Structural Representation

The formal identification of any chemical compound begins with its systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC). For 2-Bromo-3,4,5,6-tetrafluorobenzylchloride, the IUPAC name is 1-(bromomethyl)-2-bromo-3,4,5,6-tetrafluorobenzene . This name is derived by identifying the parent structure, a benzene (B151609) ring, and then systematically naming the substituents and their positions.

The structural representation of this molecule is crucial for visualizing the spatial arrangement of its atoms. The core of the molecule is a benzene ring, a hexagonal ring of six carbon atoms. This ring is substituted with four fluorine atoms at positions 3, 4, 5, and 6, a bromine atom at position 2, and a chloromethyl group (-CH2Cl) at position 1.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(bromomethyl)-2-bromo-3,4,5,6-tetrafluorobenzene |

| Molecular Formula | C7H2Br2ClF4 |

| Molecular Weight | 372.35 g/mol |

Note: Due to the scarcity of publicly available experimental data for this specific compound, some properties are based on theoretical calculations and comparison with structurally similar compounds.

Comparison with Related Polyhalogenated Benzene Derivatives

To better understand the properties and characteristics of this compound, it is useful to compare it with related, more extensively studied polyhalogenated benzene derivatives. Compounds such as 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride and 2,3,4,5-Tetrafluorobenzoyl chloride offer valuable points of comparison.

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride shares the same substituted benzene ring but has a benzoyl chloride group (-COCl) instead of a benzyl (B1604629) chloride group. epa.gov This difference in the functional group attached to the ring significantly alters the chemical reactivity of the molecule. The benzoyl chloride is an acyl halide, which is generally more reactive towards nucleophiles than the benzyl chloride.

2,3,4,5-Tetrafluorobenzoyl chloride is another related compound, which is a colorless liquid with a pungent odor. nih.gov It is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides. nih.govchemicalbook.com Its fluorine-containing structure can impart desirable properties like increased lipophilicity and metabolic stability to target molecules. nih.gov

The presence of multiple halogen atoms on the benzene ring in all these compounds significantly influences their electronic properties and reactivity. The strong electron-withdrawing nature of the fluorine atoms makes the benzene ring electron-deficient.

Table 2: Comparison of Related Polyhalogenated Benzene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |

|---|---|---|---|

| This compound | C7H2Br2ClF4 | 372.35 | Benzyl chloride (-CH2Cl) |

| 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | C7BrClF4O | 291.43 | Benzoyl chloride (-COCl) epa.gov |

| 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | 212.53 | Benzoyl chloride (-COCl) manchesterorganics.com |

| 2,3,5,6-Tetrafluorobenzyl chloride | C7H3ClF4 | 198.55 | Benzyl chloride (-CH2Cl) rsc.org |

Isomeric Considerations and Positional Isomerism in Tetrafluorobenzene Scaffolds

Isomerism is a fundamental concept in chemistry where compounds have the same molecular formula but different structural arrangements. In the context of this compound, positional isomerism is of particular importance. Positional isomers have the same carbon skeleton and functional groups but differ in the position of these groups on the aromatic ring. creative-chemistry.org.uk

For a tetrafluorobenzene scaffold substituted with a bromine atom and a chloromethyl group, numerous positional isomers are possible. The relative positions of the bromine and chloromethyl groups, as well as the arrangement of the four fluorine atoms on the benzene ring, give rise to these different isomers.

For instance, a simple change in the bromine's position from carbon 2 to carbon 3 would result in 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride . While having the same molecular formula and functional groups, the different substitution pattern would lead to distinct physical and chemical properties.

The concept of positional isomerism is well-illustrated in simpler systems like dichlorobenzene, which exists as ortho- (1,2-), meta- (1,3-), and para- (1,4-) isomers, each with unique properties. studysmarter.co.uk Similarly, the various isomers of bromochlorotoluene demonstrate the wide range of possible structures and the resulting differences in chemical reactivity.

The specific arrangement of substituents on the tetrafluorobenzene ring significantly impacts the molecule's dipole moment, polarity, and steric hindrance, which in turn affects its reactivity in chemical syntheses and its interaction with biological systems. A comprehensive study of all possible isomers would be necessary to fully map the chemical space of bromotetrafluorobenzyl chlorides.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride |

| 2,3,4,5-Tetrafluorobenzoyl chloride |

| 2,3,5,6-Tetrafluorobenzyl chloride |

| 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride |

| Dichlorobenzene |

Advanced Synthetic Methodologies for 2 Bromo 3,4,5,6 Tetrafluorobenzylchloride

Precursor-Based Synthetic Routes

Precursor-based synthetic routes involve the sequential modification of a starting material that already contains the core aromatic structure. These methods rely on well-established organic reactions tailored to the specific challenges posed by the electron-deficient and sterically hindered nature of the polyfluoroaromatic ring.

Synthesis from Polyfluorinated Benzoic Acid Derivatives through Acyl Chlorination and Reduction Sequences

A common and logical pathway to benzyl (B1604629) chlorides is through the corresponding benzoic acids. This multi-step approach begins with a suitably substituted polyfluorinated benzoic acid and proceeds through the formation of an acyl chloride intermediate, which is subsequently reduced and chlorinated.

The synthesis commences with 2-Bromo-3,4,5,6-tetrafluorobenzoic acid. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The use of triphosgene (B27547) has also been reported as an effective method for this transformation. researchgate.net

The resulting 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is then reduced to the corresponding benzyl alcohol. This reduction requires chemoselective reagents that can reduce the acyl chloride without affecting the aromatic halogens. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄), although conditions must be carefully controlled to avoid side reactions.

Finally, the 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol is converted to the target benzyl chloride. This can be accomplished through various methods, including reaction with thionyl chloride or by using N-chlorosuccinimide (NCS) in the presence of a catalyst under visible light irradiation, a method noted for its mild conditions. organic-chemistry.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Acyl Chlorination | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride/(DMF cat.) | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride |

| 2. Reduction | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄) | 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol |

| 3. Chlorination | 2-Bromo-3,4,5,6-tetrafluorobenzyl alcohol | Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS) organic-chemistry.org | 2-Bromo-3,4,5,6-tetrafluorobenzylchloride |

Strategies Involving Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org

In the context of synthesizing this compound, a hypothetical DoM route would start with a polyfluorinated aromatic precursor bearing a potent DMG. For example, starting with 1-bromo-2,3,4,5-tetrafluoroaniline where the amino group is protected as a pivalamide (B147659) (a strong DMG). This substrate would be treated with a strong base like n-butyllithium (n-BuLi). The DMG would direct the lithiation to the C-6 position, creating a highly reactive aryllithium intermediate. wikipedia.orgharvard.edu

This intermediate is then quenched with a suitable electrophile to introduce the required chloromethyl group or a precursor. A common electrophile for introducing a hydroxymethyl group is formaldehyde. The resulting benzyl alcohol can then be chlorinated in a subsequent step as described previously. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

| Step | Description | Reagents | Intermediate |

| 1. Lithiation | Directed ortho-metalation of a precursor with a directing group (e.g., protected amine). | n-Butyllithium (n-BuLi), TMEDA | Aryllithium species |

| 2. Electrophilic Quench | Reaction of the aryllithium species with an electrophile to introduce a one-carbon unit. | Formaldehyde (HCHO) | Benzyl alcohol derivative |

| 3. Chlorination | Conversion of the benzyl alcohol to the final benzyl chloride. | Thionyl chloride (SOCl₂) | Final product |

Halogen Exchange Reactions on Fluorinated Aromatic Rings

Halogen exchange (HALEX) reactions provide a method for introducing fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine or bromine. google.comgoogle.com This process generally involves heating a polyhaloaromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), often in an aprotic polar solvent like sulfolane. google.com

A potential synthetic route utilizing this methodology could begin with a precursor such as 1,2-dibromo-3,4,5,6-tetrachlorobenzene. A selective HALEX reaction could be employed to replace the chlorine atoms with fluorine. However, these reactions can be challenging, often requiring harsh conditions and potentially leading to mixtures of partially and fully fluorinated products. google.comgoogle.com The reactivity is highly dependent on the substitution pattern and the presence of activating groups, which are absent in many precursors. google.com After the successful synthesis of 1,2-dibromo-3,4,5,6-tetrafluorobenzene, further functionalization would be necessary to introduce the chloromethyl group.

Routes Utilizing Diazonium Salts and Sandmeyer-Type Reactions

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities, including halogens, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing substituents in patterns not easily accessible through other means. organic-chemistry.org

A synthetic strategy for this compound could begin with 2-amino-3,4,5,6-tetrafluorotoluene. The synthesis would proceed in three main stages:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction : The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, yielding 2-bromo-3,4,5,6-tetrafluorotoluene (B104348). wikipedia.org

Side-Chain Chlorination : The final step involves the chlorination of the benzylic methyl group. This can be achieved using various reagents, such as sulfuryl chloride (SO₂Cl₂) with a radical initiator, to afford the target molecule, this compound.

This pathway offers a reliable method for the regiospecific introduction of the bromine atom onto the highly fluorinated ring. wikipedia.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Diazotization | 2-Amino-3,4,5,6-tetrafluorotoluene | NaNO₂, HCl (aq), 0-5 °C | 3,4,5,6-Tetrafluoro-2-methylbenzenediazonium chloride |

| 2. Sandmeyer Reaction | 3,4,5,6-Tetrafluoro-2-methylbenzenediazonium chloride | Copper(I) bromide (CuBr) | 2-Bromo-3,4,5,6-tetrafluorotoluene |

| 3. Chlorination | 2-Bromo-3,4,5,6-tetrafluorotoluene | Sulfuryl chloride (SO₂Cl₂), Radical Initiator | This compound |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex organic molecules. These approaches offer high efficiency and selectivity, often under milder conditions than classical methods.

Transition Metal-Catalyzed Aryl Halide Functionalization for Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for functionalizing polyhalogenated aromatic compounds. d-nb.infonih.gov These reactions can be used to build precursors for this compound.

A common strategy involves starting with a di- or polyhalogenated fluoroarene, such as 1,2-dibromo-3,4,5,6-tetrafluorobenzene. One of the carbon-bromine bonds can be selectively functionalized using a palladium- or copper-catalyzed cross-coupling reaction like the Suzuki, Stille, or Sonogashira reaction. For example, a Suzuki coupling with a suitable boronic acid derivative could introduce a vinyl or other functional group at one position, leaving the second bromine intact. This newly introduced group can then be chemically transformed in subsequent steps into the required chloromethyl group.

Another powerful technique is the transition metal-catalyzed C-H functionalization. The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is enhanced, allowing for direct and selective functionalization without pre-activating the molecule. acs.orgworktribe.com For instance, a ruthenium-catalyzed C-H arylation could be used to functionalize a precursor like 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) at the C-6 position, paving the way for the eventual introduction of the chloromethyl side chain. acs.orgbohrium.com These catalytic methods provide shorter synthetic routes compared to traditional multi-step prefunctionalization strategies. bohrium.com

| Catalytic Reaction | Catalyst System (Example) | Precursor Example | Functionalization Outcome |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | Selective C-C bond formation at one C-Br site |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | Introduction of an alkyne group |

| Direct C-H Arylation | Ruthenium (Ru) complexes acs.org | 1-Bromo-2,3,4,5-tetrafluorobenzene | C-C bond formation at the C-H position ortho to a fluorine |

Iron-Catalyzed Transformations for Halogenated Aromatics

The use of iron, an earth-abundant and low-toxicity metal, as a catalyst in organic synthesis represents a significant advancement towards sustainable chemical manufacturing. rsc.org In the context of halogenated aromatic compounds, iron catalysis has proven versatile, facilitating a range of transformations including cross-coupling reactions, C-H activation, and oxidation/reduction processes. rsc.orgnih.gov These methods are particularly relevant for the synthesis and functionalization of polyfluoroaromatic compounds due to the unique reactivity conferred by multiple halogen substituents.

Iron-catalyzed C-H functionalization offers a direct route to elaborate complex molecules from simpler precursors, avoiding the need for pre-installed functional groups. nih.gov For instance, protocols for the iron-promoted ortho-trifluoro-methylation of anilines using a directing group strategy have been developed, showcasing the catalyst's ability to control regioselectivity even on complex aromatic systems. nih.gov Similarly, iron catalysts have been employed for the oxygenation of C-H bonds in various organic substrates. nih.gov

More directly applicable to the synthesis of halogenated benzyl chlorides, iron-catalyzed chlorination of aromatic compounds has emerged as an efficient methodology. sciforum.net Systems utilizing iron salts like FeCl₃ or Fe(acac)₃ can effectively catalyze the chlorination of a wide array of substrates. sciforum.netresearchgate.net A notable example is the iron-catalyzed chlorination of toluene (B28343) derivatives using tert-butyl hypochlorite, which yields benzyl chlorides with high conversion and selectivity. sciforum.net This approach highlights the potential of iron catalysis to mediate the specific transformations required for synthesizing complex molecules like this compound.

Multi-Step Synthetic Sequences and Optimization Studies

The synthesis of this compound is not a single-step process but rather a multi-step sequence that requires careful planning and optimization to achieve the desired product with high purity and yield. A logical synthetic pathway involves the initial formation of a key intermediate, 2-bromo-3,4,5,6-tetrafluorotoluene, followed by the selective chlorination of the benzylic methyl group.

Formation of a Tetrafluorinated Precursor: The synthesis typically begins with a commercially available polyfluorinated benzene (B151609) derivative, such as 1,2,3,4-tetrafluorobenzene.

Introduction of the Methyl Group: A methyl group can be introduced via reactions such as Friedel-Crafts alkylation or through a sequence involving formylation followed by reduction, leading to 1,2,3,4-tetrafluorotoluene.

Regioselective Bromination: The most critical step in forming the key intermediate is the regioselective introduction of a bromine atom at the C-2 position of the tetrafluorotoluene ring to yield 2-bromo-3,4,5,6-tetrafluorotoluene.

Benzylic Chlorination: The final step is the selective chlorination of the methyl group of the intermediate to form the target compound, this compound.

Each of these steps requires optimization of reaction conditions, including catalyst selection, solvent, temperature, and reaction time, to maximize efficiency and selectivity.

The final step in the proposed synthesis, the conversion of the methyl group of 2-bromo-3,4,5,6-tetrafluorotoluene to a chloromethyl group, must be performed with high selectivity to avoid side reactions such as dichlorination or ring chlorination. The high degree of fluorination on the aromatic ring influences the reactivity of the benzylic C-H bonds, making this a non-trivial transformation.

Common methods for benzylic chlorination involve radical reactions. For example, the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) is a well-established technique for the chlorination of benzylic positions. google.com This method is effective but can sometimes lead to mixtures of mono- and di-chlorinated products, requiring careful control of stoichiometry and reaction conditions.

Alternatively, modern catalytic methods offer improved selectivity. Iron-catalyzed systems, for instance, have been developed for the chlorination of toluenes to benzyl chlorides with high yields. sciforum.net These reactions often proceed under milder conditions and can offer superior control over the degree of chlorination compared to traditional radical methods. The choice of chlorine source and catalyst loading are critical parameters for optimization.

Table 1: Comparison of Methodologies for Benzylic Chlorination

| Method | Reagents & Conditions | Substrate Example | Product | Yield | Reference |

| Radical Chlorination | N-chlorosuccinimide (NCS), Benzoyl peroxide (BPO), CCl₄, reflux | 3-benzyl-15-bromo-2-methoxyquinoline | 6-bromo-3-(chloromethyl)-2-methoxyquinoline | Not specified | google.com |

| Iron-Catalyzed Chlorination | tert-butyl hypochlorite, Iron catalyst | Toluene / Ethylbenzene | Benzyl chloride / 1-(Chloroethyl)benzene | >50% | sciforum.net |

Achieving the regioselective bromination of 1,2,3,4-tetrafluorotoluene to produce the desired 2-bromo isomer (systematically named 6-bromo-1,2,3,4-tetrafluorotoluene) is a significant synthetic challenge. The outcome of electrophilic aromatic substitution is governed by the combined directing effects of the substituents on the ring. The four electron-withdrawing fluorine atoms deactivate the ring, while the electron-donating methyl group is an activating, ortho, para-director.

In 1,2,3,4-tetrafluorotoluene, the two available positions for substitution are C-5 and C-6.

Position C-6: This position is ortho to the activating methyl group and para to the fluorine at C-3.

Position C-5: This position is meta to the methyl group and ortho to the fluorine at C-4.

Based on established principles, electrophilic attack is strongly favored at the C-6 position due to the powerful ortho-directing effect of the methyl group. This leads to the desired isomer, which, upon re-numbering to give the bromine the lowest locant, becomes 2-bromo-3,4,5,6-tetrafluorotoluene.

While direct experimental data on the bromination of 1,2,3,4-tetrafluorotoluene is scarce in readily available literature, analogous reactions support this predicted selectivity. For example, palladium-catalyzed bromination of trifluorotoluene has been shown to yield the 2-bromo product with high selectivity. google.com Furthermore, studies on the regioselective halogenation of other polysubstituted aromatic rings demonstrate that careful selection of the brominating agent (e.g., Br₂, NBS) and catalyst can precisely control the position of substitution. nih.govnih.govresearchgate.net The synthesis of related 2-chloro-3,4,5,6-tetrafluoroiodobenzene has also been documented, showcasing pathways to disubstituted tetrafluorobenzenes. nist.gov Optimization of this step would involve screening various brominating agents and catalysts (e.g., Lewis acids like FeBr₃ or AlCl₃) to maximize the yield of the target 2-bromo regioisomer.

Mechanistic Investigations of Reactions Involving 2 Bromo 3,4,5,6 Tetrafluorobenzylchloride

Nucleophilic Substitution Reactions at the Benzylic Carbon (S_N1 and S_N2)

The benzylic chloride (—CH₂Cl) group is a primary site for nucleophilic substitution. These reactions can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway, and the operative mechanism is highly sensitive to the electronic environment created by the tetrafluorinated aromatic ring. nih.gov Generally, benzylic substitutions can exhibit characteristics of both pathways. nih.gov

The four fluorine atoms on the aromatic ring exert powerful stereoelectronic effects that modulate the reactivity of the benzylic position. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (–I effect) across the sigma bonds. This effect destabilizes the formation of a positive charge on the benzylic carbon, which would be a key intermediate in an S_N1 reaction.

However, fluorine also possesses lone pairs of electrons that can be donated to an adjacent empty p-orbital, a phenomenon known as the +M (mesomeric) or resonance effect. For a benzylic carbocation, this resonance stabilization from ortho- and para-fluorine atoms can be significant. rsc.org Studies have indicated that α-fluorine substitution can stabilize carbocations. rsc.org In the case of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, the fluorine at position 6 is ortho to the benzyl (B1604629) group, but the cumulative inductive effect of four fluorine atoms is expected to be overwhelmingly strong, likely disfavoring the S_N1 pathway by destabilizing the carbocation intermediate.

The choice of solvent and the use of catalysts are critical in directing the nucleophilic substitution of benzylic halides toward a specific pathway.

Solvent Effects : Polar protic solvents, such as water and alcohols, are known to stabilize both the departing anion (Cl⁻) and a potential carbocation intermediate through hydrogen bonding. researchgate.net The use of water as a cosolvent has been shown to enable nucleophilic substitution on activated alkyl fluorides by stabilizing the transition state. researchgate.net This suggests that for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, such solvents could promote a pathway with more S_N1 character. Conversely, polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are excellent for S_N2 reactions. nih.gov They can solvate the cation but leave the nucleophile relatively "bare" and more reactive. Studies on similar α-carbonyl benzyl bromides show that acetonitrile is a superior solvent for nucleophilic fluorination, favoring an S_N2-type mechanism. nih.govnii.ac.jp

Catalysis : Lewis acids can be employed to catalyze substitutions by coordinating to the leaving group (chloride), making it a better leaving group and promoting ionization, which favors the S_N1 pathway. For nucleophilic fluorination, the combination of a fluoride (B91410) source like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) with a silver salt (AgF) can enhance reactivity, suggesting a complex mechanism that may involve both S_N1 and S_N2 processes. nih.govnii.ac.jprsc.org The silver ion assists in halide abstraction, while the fluoride source provides the nucleophile.

| Factor | Effect on S_N1 Pathway | Effect on S_N2 Pathway | Rationale for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride |

| Solvent | Favored by polar protic (e.g., H₂O, EtOH) | Favored by polar aprotic (e.g., MeCN, DMF) | Protic solvents stabilize the leaving group and any cationic intermediate; aprotic solvents enhance nucleophilicity. researchgate.netnih.gov |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | Reaction rate for S_N1 is independent of the nucleophile, while it is directly proportional for S_N2. |

| Catalyst | Lewis acids (e.g., Ag⁺, ZnCl₂) | Phase-transfer catalysts | Lewis acids assist in leaving group departure. Phase-transfer catalysts improve nucleophile availability in biphasic systems. nih.gov |

Reactivity of the Aryl Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is significantly less reactive towards classical nucleophilic aromatic substitution due to the electron-rich nature of the ring. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

The aryl bromide moiety of the title compound can readily participate in a variety of powerful palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for creating biaryl structures or connecting the aryl ring to alkyl or vinyl groups. The reaction is known for its mild conditions and high functional group tolerance. nih.govnih.gov

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. libretexts.orgnobelprize.org The reaction typically requires a palladium catalyst and a base to regenerate the active catalyst. beilstein-journals.org While classic Heck reactions involve aryl halides, variations for benzyl halides also exist, highlighting the potential for competitive reactivity if conditions are not selective. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryls, Aryl-alkenes, Aryl-alkanes nih.gov |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes libretexts.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Arylalkynes wikipedia.orglibretexts.org |

Most palladium-catalyzed cross-coupling reactions of aryl halides proceed through a common catalytic cycle involving three key steps. libretexts.orgnobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step breaks the C-Br bond and forms a new square planar palladium(II) intermediate (Ar-Pd(II)-Br). nobelprize.org This is often the rate-determining step of the catalytic cycle.

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck) :

In the Suzuki reaction, the organoboron reagent undergoes transmetalation with the palladium(II) complex. The bromide ligand is replaced by the organic group from the boron compound, forming a diorganopalladium(II) species (Ar-Pd(II)-R). nobelprize.org This step is facilitated by the base.

In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne, Cu(I) salt, and base) transfers the alkyne group to the palladium(II) complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond to form a new alkylpalladium(II) intermediate. libretexts.org

Reductive Elimination or β-Hydride Elimination :

In Suzuki and Sonogashira couplings, the two organic groups on the palladium(II) center couple and are expelled from the metal in a step called reductive elimination. This forms the final C-C bond of the product (Ar-R) and regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. nobelprize.org

In the Heck reaction, the cycle concludes with a β-hydride elimination from the alkylpalladium(II) intermediate, which forms the double bond in the product and a hydridopalladium(II) species. The base then removes HBr from this species to regenerate the Pd(0) catalyst. libretexts.org

The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming biaryl compounds or for C-O and C-N bond formation with aryl halides. organic-chemistry.orgnih.gov The classic Ullmann condensation involves the self-coupling of two molecules of an aryl halide at high temperatures (often >200 °C) using copper powder to form a symmetrical biaryl. organic-chemistry.org

Modern "Ullmann-type" reactions are more versatile, coupling aryl halides with nucleophiles like phenols, amines, and thiols under milder conditions, often using a copper(I) salt (e.g., CuI) and a ligand. nih.gov The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper(III) intermediate. This is followed by reductive elimination to form the new C-C, C-O, or C-N bond and regenerate the active copper catalyst. organic-chemistry.org While effective, these reactions often require higher temperatures and catalyst loadings than their palladium-catalyzed counterparts and can be less tolerant of certain functional groups. nih.gov The reactivity order for Ullmann reactions typically favors the more reactive aryl iodides and bromides over chlorides.

Aromatic Substitution Reactions on the Tetrafluorobenzene Ring

The tetrafluorobenzene ring in 2-Bromo-3,4,5,6-tetrafluorobenzylchloride is highly electron-deficient due to the strong inductive and mesomeric effects of the four fluorine atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, while rendering it inert to typical electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluoroaromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine or bromine atom), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The strong electron-withdrawing nature of the fluorine atoms activates the ring for this attack and stabilizes the negative charge of the intermediate. masterorganicchemistry.combyjus.com

The second step involves the departure of the leaving group, which restores the aromaticity of the ring. youtube.com In polyhalogenated aromatic systems, the relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the carbon atom more electrophilic.

In the case of this compound, nucleophilic attack is expected to preferentially occur at the fluorine-substituted positions. The position of substitution (ortho, meta, or para to the bromobenzyl group) will be influenced by both steric and electronic factors, including the nature of the incoming nucleophile. Generally, electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. byjus.com

Table 1: General Reactivity of Nucleophiles in SNAr Reactions

| Nucleophile Type | Example | General Reactivity |

|---|---|---|

| Oxygen Nucleophiles | RO⁻, HO⁻ | Strong |

| Sulfur Nucleophiles | RS⁻, HS⁻ | Strong |

| Nitrogen Nucleophiles | R₂NH, NH₃ | Moderate to Strong |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base for selective deprotonation of the adjacent proton. baranlab.org

For this compound, the bromine atom can act as a directing group. However, a common competing reaction for aryl bromides is halogen-metal exchange, where the organolithium reagent exchanges its lithium atom for the bromine atom. This process is often faster than deprotonation. The resulting aryllithium species can then be treated with various electrophiles to introduce a wide range of functional groups.

The chloromethyl (-CH₂Cl) group itself is generally not a strong directing group for ortho-metalation. Therefore, functionalization via this pathway would likely be directed by the bromine atom, leading to functionalization at the C3 position, or proceed via halogen-metal exchange at the C2 position.

Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | Directing Group (Example) |

|---|---|

| Strong | -CONR₂, -O-C(O)NR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -NHR, -CH₂NR₂ |

Elimination Reactions and Carbocation Rearrangements in Related Systems

The benzyl chloride functionality introduces the possibility of reactions at the benzylic position, including elimination and substitution. These reactions often compete with each other.

Elimination reactions of the chloromethyl group would lead to the formation of a highly reactive exocyclic methylene (B1212753) intermediate. This process can occur via two main mechanisms: E1 (unimolecular) or E2 (bimolecular).

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the leaving group (in this case, there are none, so this mechanism is not applicable for forming a C=C double bond within a side chain unless rearrangement occurs first), while the leaving group departs simultaneously. msu.edu

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (Cl⁻) to form a benzylic carbocation. msu.edu This carbocation is stabilized by resonance with the tetrafluorophenyl ring. In a subsequent fast step, a weak base removes a proton from an adjacent carbon to form a double bond. Given the structure, a 1,2-hydride shift or other rearrangement would be required prior to elimination to form a stable alkene.

Carbocation rearrangements can occur if a more stable carbocation can be formed through the migration of a neighboring group (hydride or alkyl shift). harvard.edu In polyfluorinated benzylic systems, the formation of carbocations at the benzylic position has been observed, for instance, during carbonylation reactions in superacidic media. mdpi.comnih.gov While the primary polyfluorobenzyl carbocation is resonance-stabilized, the strong electron-withdrawing effect of the fluorinated ring can also destabilize it relative to non-fluorinated analogues. Rearrangements in such systems, while possible, would depend on the specific structure and reaction conditions.

Table 3: Comparison of E1 and E2 Elimination Reactions

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Leaving Group | Good leaving group is crucial | Good leaving group is crucial |

| Intermediate | Carbocation | None (concerted) |

| Rearrangements | Possible | Not possible |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions discussed above are defined by their respective intermediates and transition states.

SNAr Reactions: The key intermediate is the Meisenheimer complex . libretexts.orgyoutube.com This is a cyclohexadienyl anion whose negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing fluorine atoms and potentially the bromo and chloromethyl substituents. Computational studies are frequently employed to model the structure and stability of the Meisenheimer complex and the transition states leading to its formation and collapse. researchgate.netresearchgate.net

Directed Metallation: The reactive intermediate is a highly basic aryllithium species , formed either by deprotonation ortho to a DMG or by halogen-metal exchange. wikipedia.org These intermediates are typically not isolated and are used in situ.

Benzylic Reactions (E1/SN1): For reactions proceeding through an E1 or SN1 pathway at the benzylic position, the critical intermediate is a benzylic carbocation . The stability of this cation is influenced by a balance between resonance stabilization from the aromatic ring and the powerful inductive destabilization from the four fluorine atoms.

The direct observation of these transient species is often challenging due to their high reactivity and short lifetimes. Therefore, their existence is frequently inferred from kinetic data, product analysis, and increasingly, through sophisticated computational modeling that can map the entire reaction energy profile, including transition states.

Table 4: Key Reaction Intermediates

| Reaction Type | Key Intermediate | Characteristics |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Negatively charged, non-aromatic, resonance-stabilized cyclohexadienyl anion. |

| Directed Metallation / Halogen Exchange | Aryllithium Species | Highly basic, nucleophilic organometallic compound. |

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Shift Analysis

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to observe a singlet for the benzylic protons (-CH₂Cl). The chemical shift of this signal would be influenced by the adjacent aromatic ring and the chlorine atom.

¹³C NMR: A ¹³C NMR spectrum would be expected to show signals for the benzylic carbon and the carbons of the tetrafluorinated aromatic ring. The carbon attached to the bromine would likely exhibit a lower chemical shift compared to the other aromatic carbons. The signals for the fluorine-bearing carbons would appear as complex multiplets due to C-F coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum would be the most informative for the aromatic region, likely showing four distinct signals corresponding to the four non-equivalent fluorine atoms. The chemical shifts and coupling patterns would provide crucial information about their relative positions on the aromatic ring.

A detailed analysis of chemical shifts and coupling constants would be necessary for unambiguous assignment. However, no experimentally determined data for these spectra are currently published.

Hypothetical NMR Data for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| ¹H (-CH₂Cl) | 4.5 - 5.5 | Singlet |

| ¹³C (-CH₂Cl) | 40 - 50 | - |

| ¹³C (Aromatic) | 100 - 150 | Complex multiplets due to C-F coupling |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H, ¹³C, and ¹⁹F signals and confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would not be particularly informative for this specific molecule, as there are no expected proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the benzylic protons to their directly attached carbon atom.

Without experimental data, a detailed interpretation of these 2D NMR spectra remains theoretical.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride with high precision. This would allow for the unambiguous determination of its elemental formula (C₇H₂BrClF₄). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques would induce the breakdown of the parent molecule into smaller, charged fragments. The analysis of these fragments would help to confirm the structure. Expected fragmentation pathways for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride would include the loss of the chlorine atom, the cleavage of the benzyl (B1604629) C-C bond to form a tetrafluorobromobenzyl cation, and fragmentation of the aromatic ring. However, specific fragmentation data from experimental studies are not available.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation of the target compound from reaction byproducts and for assessing its purity.

Given the nature of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the most probable methods for its analysis.

Gas Chromatography (GC): Due to its likely volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity assessment and analysis. The choice of the column (e.g., a non-polar or medium-polarity column) and the temperature program would need to be optimized.

High-Performance Liquid Chromatography (HPLC): HPLC could also be employed, likely in a reversed-phase mode using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the aromatic ring would absorb in the UV region.

Specific retention times and optimal separation conditions would need to be determined experimentally. No such methods have been published for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like substituted benzyl chlorides. oup.com A reversed-phase HPLC method is typically employed for the analysis of such compounds, providing robust separation of the main component from potential impurities, such as starting materials or by-products from the synthesis. jocpr.comresearchgate.net

For 2-Bromo-3,4,5,6-tetrafluorobenzylchloride, a typical HPLC system would consist of a C18 stationary phase and a mobile phase of acetonitrile and water or an appropriate buffer solution. oup.comjocpr.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the spectral identification of separated peaks and the assessment of peak purity. researchgate.netsid.ir Quantitative analysis is performed by creating a calibration curve with standards of known concentration to determine the exact amount of the compound and its impurities. upb.ro The purity is often expressed as an area percentage, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | Elutes compounds from the column. oup.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and resolution. oup.com |

| Column Temp. | 25 °C | Ensures reproducible retention times. jocpr.com |

| Detector | UV-Vis/DAD at 220 nm | Detects aromatic compounds and provides spectral data. jocpr.com |

| Injection Vol. | 10 µL | Introduces a precise amount of sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS can be used to identify trace impurities and confirm the compound's identity through its mass spectrum. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ions, which constitute a unique fragmentation pattern.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in ~1:1 ratio) and chlorine (35Cl and 37Cl in ~3:1 ratio). youtube.com This pattern is invaluable for confirming the presence of these halogens in the molecular ion and any fragments containing them. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Ion Structure | Interpretation |

| 290/292/294 | [C₇H₂BrF₄Cl]⁺ | Molecular ion peak cluster (M⁺) showing Br and Cl isotopes. |

| 255/257 | [C₇H₂BrF₄]⁺ | Loss of chlorine radical (-Cl). |

| 211/213 | [C₇H₂F₄Cl]⁺ | Loss of bromine radical (-Br). |

| 176 | [C₇H₂F₄]⁺ | Loss of both bromine and chlorine. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in substantially higher efficiency, resolution, and speed of analysis. mdpi.com For a complex sample of this compound that may contain closely related impurities or isomers, UPLC can provide baseline separation where HPLC might fail.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer sharper, narrower peaks, leading to improved sensitivity and more accurate quantification of trace impurities. nih.gov The analysis time can be reduced from over 10 minutes in HPLC to just a few minutes in UPLC without sacrificing separation quality.

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC | Advantage of UPLC |

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |

| Column Length | 100-250 mm | 50-100 mm | Faster analysis times. |

| Flow Rate | 0.8-1.5 mL/min | 0.2-0.6 mL/min | Lower solvent consumption. |

| Peak Width | Wider | Narrower | Increased sensitivity and resolution. |

| Analysis Time | 10-30 min | 1-5 min | Higher sample throughput. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and the unique molecular structure of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2930-2980 | C-H Stretch | Aliphatic (-CH₂Cl) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1400 | C-F Stretch | Fluoroaromatic |

| 600-800 | C-Cl Stretch | Chloromethyl (-CH₂Cl) |

| 500-650 | C-Br Stretch | Bromoaromatic |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. It detects molecular vibrations, but the selection rules differ, meaning some vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it well-suited for analyzing the highly substituted aromatic ring and carbon-halogen bonds of this compound. usra.edu

The Raman spectrum provides a unique molecular fingerprint that can be used for definitive identification. nih.gov Strong signals are anticipated for the symmetric breathing modes of the tetrafluorinated benzene (B151609) ring. The C-Br and C-Cl stretching vibrations will also give rise to characteristic and intense Raman bands at low frequencies. researchgate.net

Table 5: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |

| 1550-1650 | Ring C=C Stretch | Aromatic Ring |

| 1000-1200 | Ring Breathing Mode | Substituted Benzene Ring |

| 600-800 | C-Cl Stretch | Chloromethyl Group |

| 200-400 | C-Br Stretch | Bromoaromatic Group |

| 400-600 | C-F Bending Modes | Fluoroaromatic Group |

Theoretical and Computational Chemistry Studies of 2 Bromo 3,4,5,6 Tetrafluorobenzylchloride

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, these calculations can elucidate its fundamental electronic properties and predict its stability.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the molecular geometry and energy of compounds. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Substituted Benzene (B151609) Derivative. (Note: This table is illustrative and based on general principles of DFT calculations for similar compounds, as specific data for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (aromatic) | ~1.08 | ||

| C-Br | ~1.90 | ||

| C-F | ~1.35 | ||

| C-C (benzyl) | ~1.51 | ||

| C-H (benzyl) | ~1.09 | ||

| C-Cl | ~1.78 | ||

| C-C-C (ring) | 118 - 122 | ||

| C-C-Br | ~120 | ||

| C-C-F | ~120 | ||

| C-C-CH2Cl | ~120 | ||

| H-C-H (benzyl) | ~109.5 | ||

| C-C-H (benzyl) | ~109.5 | ||

| C-C-Cl (benzyl) | ~109.5 | ||

| Dihedral (ring) | ~0 |

This data is hypothetical and for illustrative purposes only.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, the HOMO is expected to be localized on the bromine atom and the aromatic ring, while the LUMO would likely be associated with the antibonding orbitals of the C-Cl and C-Br bonds, as well as the π* system of the benzene ring.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, the MEP surface would show negative potential (red/yellow) around the electronegative fluorine and chlorine atoms, and a region of positive potential (blue) around the hydrogen atoms and the benzylic carbon, indicating its susceptibility to nucleophilic attack. The bromine atom can exhibit a region of positive potential known as a σ-hole, making it a potential halogen bond donor. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Values and Global Reactivity Descriptors. (Note: This table is illustrative and based on general principles of quantum chemical calculations for similar compounds, as specific data for 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is not available in the cited literature.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 0.5 to 1.5 |

| Electronegativity | 3.5 to 4.5 |

| Chemical Hardness | 2.5 to 3.5 |

This data is hypothetical and for illustrative purposes only.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions, providing valuable information about the transition states and intermediates involved. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, which is a benzylic halide, nucleophilic substitution reactions (S_N1 and S_N2) are of particular interest. ucalgary.ca

In an S_N2 reaction, the nucleophile attacks the benzylic carbon from the side opposite to the leaving group (the chloride ion). A transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. DFT calculations can be used to determine the geometry and energy of this transition state. beilstein-journals.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

In an S_N1 reaction, the leaving group first departs to form a benzylic carbocation intermediate. This carbocation is stabilized by resonance with the aromatic ring. The nucleophile then attacks the carbocation to form the product. Computational modeling can be used to study the stability of this carbocation and the energy barriers for its formation and subsequent reaction. beilstein-journals.org For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, the presence of four electron-withdrawing fluorine atoms would destabilize the benzylic carbocation, making an S_N1 pathway less favorable compared to unsubstituted benzyl (B1604629) chloride.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions. For 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, these predictions would focus on its reactivity in various transformations.

The reactivity of the C-Cl bond towards nucleophilic substitution would be a key area of investigation. As mentioned, the electron-withdrawing fluorine atoms would influence the reaction mechanism. Computational studies can compare the activation energies for S_N1 and S_N2 pathways to predict which is more likely to occur with different nucleophiles and under various reaction conditions.

Regioselectivity, or the preference for reaction at one site over another, is also amenable to computational prediction. For example, in electrophilic aromatic substitution reactions, the directing effects of the bromo and tetrafluoro substituents would determine the position of incoming electrophiles. While the fluorine atoms are deactivating, they are ortho-, para-directing. The bromine atom is also deactivating and ortho-, para-directing. Computational models can calculate the relative energies of the intermediates formed by attack at different positions to predict the major product.

Stereoselectivity, the preferential formation of one stereoisomer over another, is relevant if the benzylic carbon becomes a stereocenter during a reaction. In an S_N2 reaction, an inversion of configuration at the benzylic carbon is expected. In an S_N1 reaction, racemization is typically observed, although some retention or inversion of configuration can occur depending on the nature of the ion pair. beilstein-journals.org

Elucidation of the Electronic and Steric Influence of Fluorine Atoms on Benzyl Halide Properties

The four fluorine atoms in 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride have a profound impact on its chemical and physical properties.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene ring has a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and the benzylic carbon. The reduced electron density at the benzylic carbon makes it more electrophilic and thus more susceptible to nucleophilic attack. However, the electron-withdrawing nature of the fluorines would also destabilize any developing positive charge on the benzylic carbon, as would occur in an S_N1 transition state or intermediate. acs.orgnih.gov

Steric Effects: The fluorine atom has a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å). The presence of four fluorine atoms ortho and meta to the benzyl group introduces significant steric hindrance around the reaction center. This steric bulk can hinder the approach of a nucleophile in an S_N2 reaction, potentially slowing down the reaction rate compared to a less substituted benzyl halide.

Role As a Strategic Building Block in Complex Organic Synthesis

Synthesis of Novel Perfluorinated Aromatic Compounds

The primary application of a benzyl (B1604629) chloride is to introduce a benzyl group into a target molecule through nucleophilic substitution. chemicalbook.com In the case of 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride, it serves as an agent for "benzylation," attaching the bromo-tetrafluorobenzyl moiety to a wide range of nucleophiles such as alcohols, amines, and thiols.

Furthermore, the bromine atom on the aromatic ring provides a handle for subsequent carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This dual reactivity allows for a two-stage synthetic approach:

First, the benzyl chloride group is reacted with a nucleophile (Nu-H) to form a new, more complex intermediate.

Next, the bromo-substituent on this intermediate is used in a cross-coupling reaction to attach another organic fragment (R-M), leading to highly functionalized and complex perfluorinated aromatic products.

This strategy is fundamental in building diverse libraries of fluorinated compounds for screening in drug discovery and materials science.

Preparation of Specialty Chemicals and Advanced Intermediates

The synthesis of complex specialty chemicals, particularly for the pharmaceutical and agrochemical industries, often relies on robust intermediates that allow for the precise and stepwise assembly of molecular architecture. medchemexpress.com Polyhalogenated compounds like 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride are ideal for this purpose. For instance, synthetic routes for certain fluoroquinolone antibacterials have utilized 2,3,4,5-tetrafluorobenzoyl chloride, a related precursor derived from similar starting materials like tetrafluorophthalic acid. google.comcas.cn

The value of such building blocks is exemplified in patent literature, where multi-step syntheses are common. google.comgoogle.com A chemist can leverage the benzyl chloride functionality to connect the fluorinated ring to a larger molecular scaffold and then utilize the bromine atom for a final key bond formation, or vice-versa. This controlled reactivity is essential for achieving high yields and purity in the synthesis of advanced intermediates.

Applications in Ligand Design and Catalyst Development for Organometallic Chemistry

The electronic properties of ligands are crucial for tuning the activity and selectivity of metal catalysts. The incorporation of fluorine atoms into a ligand framework is a common strategy to create more electron-deficient and, therefore, more electrophilic and potentially more active metal centers.

2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is a precursor for creating such ligands. The benzyl chloride group can react with nucleophilic moieties like phosphines (e.g., diphenylphosphine) or amines to form new phosphine (B1218219) or amine ligands bearing the bromo-tetrafluorobenzyl group. The high fluorine content significantly alters the electronic nature of the ligand. The bromine atom offers an additional site for modification, allowing for the creation of bidentate ligands or for anchoring the ligand to a solid support. The development of such specialized ligands is an active area of research for enabling new catalytic transformations.

Synthesis of Heterocyclic Systems Containing Fluorinated Benzene (B151609) Moieties

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of drugs containing at least one heterocyclic ring. nih.gov The introduction of a fluorinated benzene moiety can significantly enhance the pharmacological profile of a heterocyclic drug candidate. 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride provides a direct route to such molecules.

Its application in this area can be envisioned in several ways:

N-Alkylation: The benzyl chloride group can be used to alkylate a nitrogen atom within a pre-existing heterocycle (e.g., imidazole, pyrazole, triazole), directly installing the bromo-tetrafluorobenzyl group onto the ring system. nih.gov

Intramolecular Cyclization: The compound can be modified at the benzyl chloride position to introduce a nucleophilic group. This new intermediate can then undergo an intramolecular cyclization, where the newly introduced nucleophile attacks the carbon bearing the bromine atom (via a nucleophilic aromatic substitution mechanism, which is favorable on highly fluorinated rings) to form a new fused heterocyclic ring.

Building Block in de novo Synthesis: It can be used as a starting material in reactions that construct a heterocyclic ring from scratch. For example, the reaction of related polyfluorinated benzyl halides with mercapto-substituted heterocycles has been shown to lead to the formation of new, fused tetrafluorobenzo heteroaromatic systems. acs.org

Enabling Fluorine Chemistry Research and Development

The progress of fluorine chemistry is heavily reliant on the availability of versatile and reactive building blocks. greenpeace.to Compounds that contain multiple, orthogonally reactive functional groups are particularly powerful, as they allow chemists to explore chemical space efficiently. 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride is an exemplar of such a building block. The presence of the highly reactive benzyl chloride group allows for facile introduction of the fluorinated core, while the C-Br bond provides a site for more sophisticated metal-catalyzed transformations. msu.edumsu.edu

The heavily fluorinated ring provides not just unique electronic properties but also enhanced thermal stability and lipophilicity compared to its non-fluorinated counterparts. cymitquimica.com The strategic placement of fluorine atoms can block sites of metabolic degradation in drug candidates, leading to improved pharmacokinetic profiles. Therefore, building blocks like 2-Bromo-3,4,5,6-tetrafluorobenzyl chloride are essential tools that empower researchers to design and synthesize the next generation of advanced materials and therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-3,4,5,6-tetrafluorobenzylchloride in laboratory settings?